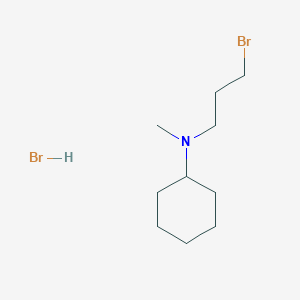

N-(3-Bromopropyl)-N-methylcyclohexanamine;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Bromopropyl)phthalimide” is a chemical compound used in laboratory settings . It has a molecular formula of C11H10BrNO2 .

Synthesis Analysis

The synthesis of similar compounds involves the use of N-(3-bromopropyl)phthalimide . For instance, unusual polyamines produced by extreme thermophiles are synthesized using this compound .Molecular Structure Analysis

The molecular structure of “N-(3-Bromopropyl)phthalimide” includes a bromopropyl group attached to a phthalimide ring .Chemical Reactions Analysis

In the synthesis of unusual polyamines, N-(3-bromopropyl)phthalimide is used as a reactant . The specific reactions and mechanisms involved in these syntheses are complex and depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis

“N-(3-Bromopropyl)phthalimide” appears as a white to light beige crystalline powder or crystals . It has a melting point of 70°C to 76°C .Applications De Recherche Scientifique

Synthesis and Isolation of Derivatives : Research by (Reddy & Prabhakaran, 2011) demonstrates the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides by autocyclization of N-(3-bromopropyl)amides under neutral conditions. This process highlights the role of electron-donating amide α-substituents in influencing autocyclization efficiency.

Carbon Dioxide Capture : Bates et al. (2002) explored the use of a task-specific ionic liquid, derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, for CO2 capture. This study, (Bates et al., 2002), suggests that such ionic liquids can reversibly sequester CO2 as a carbamate salt and compares favorably with commercial amine sequestering agents in terms of efficiency.

Organic Synthesis : The study by (Nohira, Ehara, & Miyashita, 1970) presents the preparation of optically active trans-2-aminocyclohexanecarboxylic acids using N-benzoyl trans-2-aminocyclohexanecarboxylic acid. This process involved the synthesis of various trans-1,2-disubstituted cyclohexanes, including bromomethylcyclo-hexylamine hydrobromide.

Orientations Futures

While specific future directions for “N-(3-Bromopropyl)-N-methylcyclohexanamine;hydrobromide” are not available, organo-substituted silanes, such as (3-Bromopropyl)trimethoxysilane, have been used as covalent crosslinkers in the development of new materials . This suggests potential future applications in material science and related fields.

Mécanisme D'action

Biochemical Pathways

The specific biochemical pathways affected by EN300-26573022 are currently unknown. Given the structural features of the compound, it may be involved in various biochemical reactions, potentially influencing a range of cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Propriétés

IUPAC Name |

N-(3-bromopropyl)-N-methylcyclohexanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h10H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAAAZHQAGEUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCBr)C1CCCCC1.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromopropyl)-N-methylcyclohexanamine;hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2779653.png)

![Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2779656.png)

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)

![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)

![3-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2779665.png)

![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)

![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)